Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer as a Differentiated CNS Lead Scaffold
There is currently a sparse amount of publicly available quantitative biological data specifically for this compound. The sole differentiation factor that can be definitively established at this time is its chiral identity. While the compound is listed as having binding affinity at the 5-HT2C receptor, no quantitative Ki or IC50 data are available in the public domain to compare the (R)-enantiomer's potency against the (S)-enantiomer or the racemate at this or any other target . This represents a significant data gap for evidence-based selection.
| Evidence Dimension | Chiral Purity / Identity |
|---|---|
| Target Compound Data | CAS 1414960-54-5, (R)-enantiomer, purity ≥ 95% |
| Comparator Or Baseline | CAS 1414960-52-3 ((S)-enantiomer), CAS 338949-36-3 (racemate) |
| Quantified Difference | Defined (R)-configuration vs. undefined stereochemistry; no quantitative potency or selectivity data available for any comparator. |
| Conditions | Vendor-reported purity; biological data not found in public databases (ChEMBL, BindingDB) as of search date. |
Why This Matters
For CNS drug discovery programs where stereochemistry drives target engagement, a defined enantiomer is a prerequisite for interpretable SAR, while the racemate introduces biological noise.
